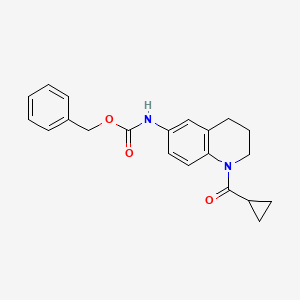

benzyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

Description

Benzyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a synthetic carbamate derivative featuring a tetrahydroquinoline core substituted with a cyclopropanecarbonyl group at the 1-position and a benzyl carbamate moiety at the 6-position. Carbamates are widely utilized in medicinal chemistry as protective groups for amines or as bioactive motifs due to their stability and ability to modulate pharmacokinetic properties.

Properties

IUPAC Name |

benzyl N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c24-20(16-8-9-16)23-12-4-7-17-13-18(10-11-19(17)23)22-21(25)26-14-15-5-2-1-3-6-15/h1-3,5-6,10-11,13,16H,4,7-9,12,14H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJZHHTZTKFIPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)OCC3=CC=CC=C3)N(C1)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate typically involves multiple steps:

Formation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group can be introduced via a Friedel-Crafts acylation reaction, using cyclopropanecarbonyl chloride and an appropriate Lewis acid catalyst.

Carbamate Formation: The final step involves the reaction of the intermediate with benzyl chloroformate in the presence of a base, such as triethylamine, to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of benzyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropanecarbonyl group may act as a reactive moiety, forming covalent bonds with nucleophilic residues in the active site of enzymes. The tetrahydroquinoline ring system can engage in π-π interactions with aromatic residues, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights carbamate derivatives with bicyclic or heteroaromatic systems, offering a basis for comparison. Below is an analysis of key structural, synthetic, and functional differences:

Key Comparison Points

Core Structure Diversity: The target compound employs a tetrahydroquinoline scaffold, a common motif in kinase inhibitors (e.g., antimalarials or anticancer agents). In contrast, the compounds in use a bicyclo[2.2.2]octane core, which provides three-dimensional rigidity and may enhance binding to sterically demanding targets .

The bicyclo[2.2.2]octane derivatives in incorporate pyrrolopyridine or pyrazolopyrrolopyridine groups, which are electron-rich heterocycles often associated with nucleic acid binding or kinase inhibition .

Synthetic Complexity :

- The synthesis of bicyclo[2.2.2]octane derivatives involves multi-step reactions, including hydrazone formation (84% yield) and microwave-assisted cyclization (40% yield) . The target compound likely requires analogous carbamate protection/deprotection steps, but the cyclopropane ring formation (e.g., via [2+1] cycloaddition) may add synthetic complexity.

Yield and Purity: reports 95% purity for intermediates, achieved through chromatographic purification. The lower yield (40%) in microwave-assisted steps highlights challenges in heterocyclic ring formation, a consideration relevant to synthesizing the target’s tetrahydroquinoline system .

Potential Applications: While the target compound’s bioactivity is unspecified, the structural analogs in culminate in an amine hydrochloride salt, suggesting pharmaceutical applications (e.g., kinase inhibitors or antiviral agents). The bicyclo[2.2.2]octane derivatives’ rigidity may favor blood-brain barrier penetration, whereas the target’s tetrahydroquinoline core could target hepatic or inflammatory pathways.

Methodological Considerations

The structural elucidation of such compounds often relies on X-ray crystallography or NMR, with software like SHELX playing a critical role in refining crystallographic data . The synthesis strategies in emphasize the use of microwave-assisted reactions to accelerate cyclization, a technique that could be adapted for the target compound’s cyclopropane or tetrahydroquinoline formation .

Biological Activity

Benzyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies.

Overview of the Compound

Chemical Structure : The compound features a benzyl group, a cyclopropanecarbonyl moiety, and a tetrahydroquinoline ring system. These structural components contribute to its unique chemical reactivity and biological activity.

Molecular Formula : C_{19}H_{24}N_{2}O_{2}

CAS Number : 942005-64-3

The biological activity of benzyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound is believed to inhibit specific enzymes through the formation of carbamate linkages, which can modulate enzymatic activity and affect biochemical pathways related to peptide synthesis and other metabolic processes.

- Biochemical Pathways : It influences pathways associated with neurotransmitter synthesis and may exhibit neuroprotective effects by modulating the activity of neuroreceptors.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various bacterial strains, although specific data on efficacy remains limited.

- Anticancer Properties : Investigations into its anticancer potential have shown promise, particularly in inhibiting cell proliferation in specific cancer cell lines .

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of benzyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate. The results indicated that the compound significantly inhibited the growth of human breast cancer cell lines (MCF-7) at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest in the G0/G1 phase.

Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, benzyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate was tested against human carbonic anhydrase isoforms. It demonstrated moderate inhibitory activity with a Ki value of approximately 50 nM for hCA II, suggesting potential therapeutic applications in conditions where carbonic anhydrase modulation is beneficial .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Activity | Ki Value |

|---|---|---|---|

| Benzyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate | Structure | Anticancer | ~10 µM (MCF-7) |

| Benzyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate | Similar to above but with isoquinoline | Antimicrobial | Not specified |

| N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-phenylphenyl)acetamide | Contains phenylphenylacetamide moiety | Enzyme inhibition | Not specified |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing benzyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate?

- Methodology : The synthesis typically involves multi-step reactions, including cyclopropanecarbonyl group introduction via acylation and carbamate formation using benzyl chloroformate. Key steps:

Tetrahydroquinoline Core Preparation : Start with 1,2,3,4-tetrahydroquinolin-6-amine.

Cyclopropanecarbonylation : React with cyclopropanecarbonyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base.

Carbamate Protection : Treat with benzyl chloroformate in tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature.

- Validation : Monitor reaction progress via TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane). Confirm structure using (e.g., benzyl group protons at δ 7.35–7.25 ppm, cyclopropane protons at δ 1.10–0.90 ppm) and HRMS .

Q. How is the molecular conformation of the tetrahydroquinoline core analyzed?

- Methodology :

- X-ray Crystallography : Use SHELX-2018 for structure solution and refinement. Collect intensity data with Mo Kα radiation (λ = 0.71073 Å). Refine anisotropic displacement parameters for non-H atoms .

- Ring Puckering Analysis : Apply Cremer-Pople coordinates (amplitude , phase ) to quantify deviations from planarity. For a six-membered ring, calculate , , and parameters using atomic coordinates from crystallography .

Advanced Research Questions

Q. How can enantiomers of tetrahydroquinoline derivatives be resolved, and how is stereochemistry validated?

- Methodology :

- Chiral Chromatography : Use supercritical fluid chromatography (SFC) with a Chiralpak AD-H column (50% isopropyl alcohol/CO, 0.2% diethylamine, 100 bar). Monitor at 254 nm .

- Stereochemical Assignment : Compare optical rotation ([α]) and shifts with enantiomerically pure standards. For example, (S)-enantiomers may exhibit distinct splitting patterns for protons near stereocenters .

- Data Example :

| Parameter | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| [α] | -18.0° (c = 0.5, MeOH) | +18.5° (c = 0.5, MeOH) |

| RT (SFC) | 2.42 min | 3.30 min |

Q. How can discrepancies in crystallographic data (e.g., bond lengths, thermal parameters) be addressed during refinement?

- Methodology :

- SHELX Refinement : Use SHELXL for least-squares refinement with Hirshfeld rigid-bond restraint (DELU command) to suppress unrealistic thermal motion. Apply TWIN commands for twinned crystals .

- ORTEP-3 Visualization : Generate displacement ellipsoid plots at 50% probability. Anomalous ellipsoids may indicate disorder; model alternative conformations with PART commands .

Q. What is the impact of cyclopropanecarbonyl substitution on ring puckering and electronic properties?

- Methodology :

- Conformational Analysis : Compare Cremer-Pople parameters (, ) of substituted vs. unsubstituted tetrahydroquinolines using crystallographic data .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Analyze HOMO-LUMO gaps and electrostatic potential maps to assess electronic effects .

Data Validation and Reproducibility

Q. How are spectroscopic and crystallographic data cross-validated for structural confirmation?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.